(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the indole and hydroxyl groups, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a benzofuran precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The indole and benzofuran rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(dibutylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidenecarbamate
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-Methylimidazole
Uniqueness
Compared to similar compounds, (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C26H30N2O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C26H30N2O3/c1-3-5-13-28(14-6-4-2)17-21-23(29)12-11-20-25(30)24(31-26(20)21)15-18-16-27-22-10-8-7-9-19(18)22/h7-12,15-16,27,29H,3-6,13-14,17H2,1-2H3/b24-15- |
InChI Key |
NBUYXHFTCHLAQI-IWIPYMOSSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O |
Origin of Product |
United States |
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